4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is a synthetic organic compound that features a benzamide core with a sulfonyl azepane and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide typically involves the following steps:
Formation of the sulfonyl azepane: Azepane is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl azepane intermediate.
Coupling with 2-cyanophenylamine: The sulfonyl azepane intermediate is then coupled with 2-cyanophenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and cyanophenyl groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.
4-(morpholin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This can result in different biological activities and applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c21-15-17-7-3-4-8-19(17)22-20(24)16-9-11-18(12-10-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQBNUHIGKCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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